5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O5/c1-4-5(6(7(14)15)11-18-4)2-12-3-9-8(10-12)13(16)17/h3H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSLPCPZCRYHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=NC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the triazole ring using concentrated nitric acid or a nitrating mixture.
Coupling Reaction: The nitro-triazole moiety is then coupled with the isoxazole ring through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted isoxazole and triazole derivatives.
Scientific Research Applications
5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro-triazole moiety is known to form strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The isoxazole ring contributes to the compound’s stability and ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
A. 3-Methyl-5-(5-Methylisoxazol-3-Yl)Isoxazole-4-Carboxylic Acid ()
- Structure : Biisoxazole system with a carboxylic acid substituent.
- Key Differences : Lacks the nitro-triazole group, reducing electron-withdrawing effects.
- Molecular Weight : 217.22 g/mol (calculated from Hill formula in ).
- Spectral Data: SMILES string (CC1=CC(=NO1)C2=C(C(=NO2)C)C(=O)O) confirms regiochemistry .
B. 5-Methyl-4-(Morpholin-4-YLMethyl)Isoxazole-3-Carboxylic Acid ()
- Structure : Morpholine substituent instead of nitro-triazole.
C. 9-(5-Amino-3-Methylisoxazol-4-Yl)-Xanthen-1-One Derivatives ()
Physicochemical Properties
Computational and Spectral Analysis
- NMR Predictions : highlights the use of GIAO/B3LYP methods for calculating isotropic shielding constants in triazolone derivatives. For the target compound, similar calculations would predict downfield shifts for nitro-group protons .
- Comparative IR Data: Nitro groups exhibit strong absorption near 1520–1350 cm⁻¹, distinguishing the target compound from non-nitro analogs .
Biological Activity
5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a nitro-triazole moiety and an isoxazole ring. These structural elements contribute to its biological activity and interaction with various molecular targets.
IUPAC Name
5-methyl-4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid
Molecular Formula
C₈H₇N₅O₅
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro-triazole moiety forms strong interactions with biological macromolecules, leading to inhibition or modulation of their activity. The isoxazole ring enhances the compound’s stability and membrane permeability, facilitating its bioactivity.
Biological Activities
Research has demonstrated that 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid exhibits various biological activities:
1. Antimicrobial Activity
Studies indicate that the compound possesses significant antimicrobial properties. It has been evaluated against multiple bacterial strains and fungi, showing promising results in inhibiting growth.
2. Anticancer Potential
Preliminary research suggests that this compound may have anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
3. Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in vitro, indicating potential for therapeutic applications in managing inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity | Tested Organisms/Cells | Findings |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition at low concentrations |
| Anticancer | A431 (human epidermoid carcinoma), Jurkat (T-cell leukemia) | IC50 values comparable to doxorubicin |
| Anti-inflammatory | LPS-induced macrophages | Reduced NO and TNF-α production |
Case Study: Anticancer Activity
In a study assessing the anticancer potential of 5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid on Jurkat cells, the compound exhibited an IC50 value lower than that of doxorubicin, indicating superior efficacy in certain contexts. Molecular dynamics simulations revealed interaction with key proteins involved in apoptosis pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-methyl-4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]isoxazole-3-carboxylic acid, and how can reaction conditions be tailored to improve yield?
- Methodology : Use a multi-step approach involving (i) alkylation of a chloromethyl precursor (e.g., 4-chloromethylpyrazole) with NaN₃ in DMF at 50°C to introduce the azide group, followed by (ii) cyclization with nitrotriazole derivatives under reflux in THF with tert-butyl peroxide as a catalyst. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts . Purification via recrystallization from ethanol or toluene enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology : Employ a combination of:
- IR spectroscopy to confirm functional groups (e.g., nitro group at ~1520 cm⁻¹, carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .
- ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- Mass spectrometry (EI-MS) for molecular ion validation (e.g., M⁺ or [M+H]⁺ peaks) .
Q. How should researchers handle stability challenges during storage and handling of this compound?
- Methodology : Store in airtight, light-resistant containers at –20°C to prevent nitro group degradation. Avoid prolonged exposure to moisture by using desiccants. For lab handling, pre-cool solvents and work under inert gas (N₂/Ar) to suppress oxidative side reactions .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELXL) resolve discrepancies in structural predictions from NMR or computational modeling?
- Methodology : Perform single-crystal X-ray diffraction to determine bond lengths, angles, and torsion angles. Use SHELXL for refinement, focusing on hydrogen bonding (e.g., O–H···O interactions stabilizing carboxylic acid dimers) and π-π stacking interactions between aromatic rings. Compare experimental data with DFT-optimized geometries to identify steric or electronic mismatches .
Q. What strategies are recommended for analyzing the compound’s bioactivity, particularly in enzyme inhibition or antimicrobial assays?
- Methodology :
- Enzyme inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) using recombinant enzymes (e.g., kinases) and measure IC₅₀ values. Use fluorogenic substrates for real-time activity monitoring .
- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains. Correlate activity with structural analogs (e.g., triazole-containing compounds) to establish SAR .
Q. How can substituent modifications (e.g., nitro group replacement) enhance pharmacological properties without compromising stability?
- Methodology : Synthesize derivatives with alternative electron-withdrawing groups (e.g., cyano, sulfonyl) at the triazole ring. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and compare logP values (HPLC) to predict bioavailability. Use molecular docking to evaluate target binding affinity .
Q. What statistical approaches are critical for interpreting contradictory data in SAR studies?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett constants, steric parameters) with bioactivity. Use ANOVA to identify significant variables and address outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
